2-Hydroxyquinoline

Overview

Description

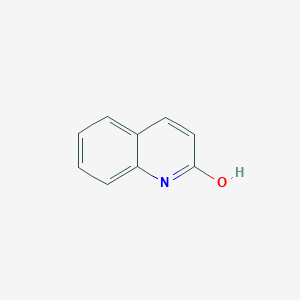

2-Hydroxyquinoline (2-HQ, C₉H₇NO) is a heterocyclic compound characterized by a hydroxyl group (-OH) at the C2 position of the quinoline scaffold. It exists in two tautomeric forms: the lactim (enol) and lactam (keto) structures, which are nearly isoenergetic and interconvertible via proton transfer between the hydroxyl oxygen and the ring nitrogen (Fig. 1) . This tautomerism underpins its unique spectroscopic and reactive properties, making it a subject of interest in biochemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinolones involves several methods, including:

Activated Alkyne-Based Reactions: This method involves the reaction between 2-(N-tosylamido)benzothioates and activated alkynes in the presence of triphenylphosphine as a catalyst.

K2CO3/DIPEA-Catalyzed Reaction: This method uses potassium carbonate and diisopropylethylamine as catalysts.

Baylis–Hillman Reaction: This reaction involves the formation of carbon-carbon bonds between activated alkenes and aldehydes.

Pd-Catalyzed Buchwald–Hartwig Amination: This method involves the palladium-catalyzed coupling of aryl halides with amines.

Intramolecular Houben–Hoesch Reaction: This reaction involves the formation of quinolones through intramolecular cyclization.

Industrial Production Methods: Industrial production of quinolones typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The process often includes steps such as crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Quinolones undergo various chemical reactions, including:

Oxidation: Quinolones can be oxidized to form quinolone N-oxides.

Reduction: Reduction of quinolones can lead to the formation of dihydroquinolones.

Substitution: Quinolones can undergo nucleophilic substitution reactions, particularly at the C-2 and C-4 positions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Major Products:

Oxidation Products: Quinolone N-oxides.

Reduction Products: Dihydroquinolones.

Substitution Products: Various substituted quinolones depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

2-Hydroxyquinoline serves as a crucial building block in the synthesis of numerous pharmaceuticals. Its derivatives have been extensively studied for their potential as anticancer agents.

Case Study: Anticancer Activity

A study investigated the anticancer properties of this compound-4-carboxamides, revealing compounds with IC50 values below 0.075 µM against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) . The compounds demonstrated significant activity, with relative activities reaching up to 96%. This highlights their potential for further development in cancer therapeutics.

| Compound | IC50 Value (µM) | Relative Activity (%) | Cancer Type |

|---|---|---|---|

| 6d | <0.075 | 92 | Prostate Cancer |

| 6i | <0.075 | 90 | Prostate Cancer |

| 6k | <0.075 | 96 | Liver Cancer |

Agrochemical Applications

In the agrochemical industry, this compound is utilized as an intermediate in the production of herbicides and fungicides. This compound contributes to the development of effective agricultural technologies aimed at enhancing crop protection.

Organic Synthesis

This compound is a key intermediate in organic synthesis, facilitating the creation of complex organic molecules. Its role is essential in various research and development projects within organic chemistry.

Stabilization of Hydrogen Peroxide

This compound has been employed as a stabilizing agent for hydrogen peroxide in rocket fuel formulations, showcasing its utility beyond traditional chemical applications .

Liquid Bandages

The compound is also used in producing liquid bandages, which provide an effective barrier against infections while maintaining moisture for wound healing .

Mechanism of Action

Quinolones exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription . By stabilizing the enzyme-DNA complex, quinolones cause double-strand breaks in the bacterial DNA, leading to cell death . This mechanism makes quinolones highly effective against a wide range of bacteria .

Comparison with Similar Compounds

Key Properties :

- Spectroscopy : FTIR and FT-Raman studies reveal vibrational bands at 4000–400 cm⁻¹ and 3500–100 cm⁻¹, respectively, with strong agreement between experimental and density functional theory (DFT)-calculated spectra .

- Biological Role: 2-HQ is a metabolic intermediate in quinoline biodegradation by Pseudomonas spp. and other microbes . It also exhibits α-glucosidase inhibitory activity, relevant to diabetes management .

Structural and Functional Comparison with Analogous Compounds

Table 1: Comparative Analysis of 2-Hydroxyquinoline and Related Compounds

Physicochemical Properties

- Tautomerism : Unique to 2-HQ and 8-HQ, enabling pH-dependent reactivity. 2-HQ’s lactam form dominates in polar solvents , while 8-HQ preferentially binds metals via its C8-OH group .

- Solubility: 2-HQ is moderately soluble in water (1.2 g/L at 25°C), whereas 4-hydroxyquinolin-2(1H)-one derivatives show reduced solubility due to H-bonding networks .

- Coordination Chemistry : 8-HQ forms stable complexes with transition metals (e.g., Zn²⁺, Cu²⁺), utilized in catalysis and optoelectronics .

Biological Activity

2-Hydroxyquinoline (2-HQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by the presence of a hydroxyl group at the second position. This positioning influences its chemical reactivity and biological activity. The compound is lipophilic, allowing it to interact with various biological membranes and cellular components effectively.

Anticancer Activity

Research has demonstrated that 2-HQ exhibits promising anticancer properties across multiple cancer cell lines. The mechanisms of action include:

- Induction of Apoptosis : 2-HQ has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death .

- Inhibition of Cell Proliferation : Studies indicate that 2-HQ can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent activity .

Case Study: Anticancer Efficacy

A study evaluated a series of this compound-4-carboxamides against several cancer cell lines. The results showed significant cytotoxicity, with some derivatives achieving over 90% inhibition at low concentrations .

Antioxidant Properties

This compound also exhibits antioxidant activity, which is essential in combating oxidative stress-related diseases. Research indicates that it can scavenge free radicals effectively, contributing to its potential as a therapeutic agent in conditions characterized by oxidative damage .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 20 | Antioxidant |

| Ascorbic Acid | 15 | Standard Antioxidant |

| Other Derivatives | >50 | Weak Antioxidants |

Antimicrobial Activity

The antimicrobial properties of 2-HQ have been extensively studied, showing efficacy against various pathogens. It has been reported to inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

The antimicrobial activity is hypothesized to result from the chelation of metal ions essential for bacterial growth and metabolism. By binding these ions, 2-HQ disrupts critical enzymatic processes within microbial cells .

Applications in Medicine

- Anticancer Agent : Due to its ability to induce apoptosis and inhibit tumor growth.

- Antimicrobial Agent : Effective against various bacterial infections.

- Antioxidant : Potential use in preventing oxidative stress-related diseases.

Q & A

Q. Basic: What are the established synthetic routes for 2-Hydroxyquinoline, and how can reaction conditions be optimized?

This compound is commonly synthesized via condensation of glyoxylic acid with o-phenylenediamine under acidic or neutral conditions. Key parameters for optimization include:

- Catalyst selection : Acidic catalysts (e.g., HCl) improve yield by facilitating imine formation, while neutral conditions reduce side reactions like over-oxidation .

- Temperature control : Reactions typically proceed at 80–100°C; higher temperatures may degrade intermediates.

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of reactants, while aqueous systems simplify purification .

For reproducibility, report molar ratios, pH, and purification steps (e.g., recrystallization in ethanol/water mixtures).

Q. Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : Use - and -NMR to confirm tautomeric forms (lactam vs. lactim) and hydrogen bonding. Peaks near δ 11 ppm (DMSO-d6) indicate the lactam -OH group .

- IR : Strong absorption bands at 1650–1700 cm confirm carbonyl (C=O) stretching in the lactam form .

- X-ray crystallography : Resolves tautomeric equilibrium and hydrogen-bonding networks in solid-state structures .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment, using acetonitrile/water gradients .

Q. Basic: How does this compound inhibit α-glucosidase, and what assay conditions are critical for IC50_{50}50 determination?

This compound acts as a competitive inhibitor by binding to the enzyme’s active site, as shown by kinetic studies (Lineweaver-Burk plots). Key assay considerations:

- Substrate specificity : Use p-nitrophenyl-α-D-glucopyranoside (PNPG) for colorimetric detection at 405 nm .

- pH dependence : Activity peaks at pH 6.8 (mimicking physiological conditions); deviations >±0.5 alter ionization states of active-site residues .

- IC calculation : Perform dose-response curves with triplicate measurements and validate via nonlinear regression (e.g., GraphPad Prism). Reported IC values range from 64.4 µg/mL (α-glucosidase) to 130.5 µg/mL (α-amylase) .

Q. Advanced: How can researchers resolve contradictions in proposed microbial degradation pathways of this compound?

Pseudomonas spp. metabolize this compound via two conflicting pathways:

- Pathway A : this compound → 8-hydroxycoumarin → 2,3-dihydroxyphenylpropionic acid .

- Pathway B : this compound → 2,8-dihydroxyquinoline → ring cleavage products .

Methodological solutions :

Q. Advanced: What strategies address tautomerism-related challenges in studying this compound’s photophysical properties?

The lactam (keto) and lactim (enol) tautomers exhibit distinct UV-Vis and fluorescence spectra, complicating data interpretation. Approaches include:

- Solvent engineering : Use nonpolar solvents (e.g., cyclohexane) to stabilize the lactim form, or DMSO to favor lactam .

- Time-resolved spectroscopy : Femtosecond transient absorption can resolve tautomerization kinetics (e.g., proton transfer rates) .

- Computational modeling : DFT calculations (B3LYP/6-311+G**) predict tautomer stability and transition states .

Q. Advanced: How should researchers design experiments to optimize this compound’s selectivity for α-glucosidase over α-amylase?

Structure-activity relationship (SAR) strategies :

- Substituent modifications : Introduce electron-withdrawing groups (e.g., -NO) at position 3 to enhance α-glucosidase binding while sterically hindering α-amylase interactions .

- Molecular docking : Use AutoDock Vina to simulate binding poses and identify key residues (e.g., His674 in α-glucosidase) for targeted mutagenesis .

- Kinetic assays : Compare values for both enzymes under identical conditions to quantify selectivity .

Q. Methodological: What statistical frameworks are recommended for analyzing contradictory data in this compound bioactivity studies?

- Meta-analysis : Aggregate data from multiple studies (e.g., IC values) using random-effects models to account for heterogeneity .

- Bland-Altman plots : Visualize agreement between conflicting datasets (e.g., microbial degradation intermediates) .

- Bayesian inference : Quantify uncertainty in tautomerization equilibria or inhibition kinetics using Markov chain Monte Carlo (MCMC) sampling .

Q. Ethical and Reproducibility Guidelines

- Data transparency : Deposit raw NMR, HPLC, and kinetic data in repositories like Zenodo or Figshare .

- Preclinical reporting : Adhere to NIH guidelines for experimental rigor (e.g., blinding, sample-size justification) .

- Synthetic protocols : Include step-by-step videos or interactive notebooks in supplementary materials .

Properties

IUPAC Name |

1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISFMEBWQUVKPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058769 | |

| Record name | 2(1H)-Quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Quinolinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10880 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

59-31-4, 70254-42-1, 1321-40-0, 104534-80-7 | |

| Record name | 2-Hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70254-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070254421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104534807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04745 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Hydroxyquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Quinolinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-quinolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quinolin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/803BHY7QWU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.